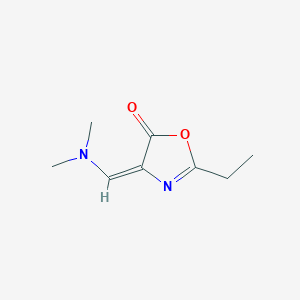![molecular formula C26H20NP B12880003 Benzenamine, N-[(triphenylphosphoranylidene)ethenylidene]- CAS No. 21385-80-8](/img/structure/B12880003.png)
Benzenamine, N-[(triphenylphosphoranylidene)ethenylidene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((Triphenylphosphoranylidene)vinylidene)aniline is an organophosphorus compound with the molecular formula C26H20NP It is known for its unique structure, which includes a phosphoranylidene group bonded to a vinylidene and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((Triphenylphosphoranylidene)vinylidene)aniline typically involves a multi-step reaction. One common method includes the reaction of triphenylphosphine with bromine in benzene at low temperatures, followed by the addition of aniline in the presence of triethylamine. The reaction mixture is then refluxed to yield the desired product .
Industrial Production Methods
While specific industrial production methods for N-((Triphenylphosphoranylidene)vinylidene)aniline are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
N-((Triphenylphosphoranylidene)vinylidene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines or related derivatives.
科学的研究の応用
N-((Triphenylphosphoranylidene)vinylidene)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Biology and Medicine: Explored for its potential biological activity and as a component in drug development.
Industry: Utilized in the production of specialized chemicals and materials
作用機序
The mechanism by which N-((Triphenylphosphoranylidene)vinylidene)aniline exerts its effects involves its interaction with specific molecular targets. The phosphoranylidene group is known for its ability to participate in various chemical reactions, which can influence the compound’s behavior and reactivity. The exact pathways and targets depend on the specific application and conditions.
類似化合物との比較
Similar Compounds
N-(Triphenylphosphoranylidene)aniline: Similar structure but lacks the vinylidene group.
Triphenylphosphine: A simpler compound with a phosphine group bonded to three phenyl groups.
Aniline: Contains an amino group attached to a phenyl ring.
Uniqueness
N-((Triphenylphosphoranylidene)vinylidene)aniline is unique due to the presence of both the phosphoranylidene and vinylidene groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
21385-80-8 |
|---|---|
分子式 |
C26H20NP |
分子量 |
377.4 g/mol |
InChI |
InChI=1S/C26H20NP/c1-5-13-23(14-6-1)27-21-22-28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H |
InChIキー |
JTIVZAHHRRRSRM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=C=C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Propanone, 1-[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B12879922.png)
![4-[(2,5-Dioxooxolan-3-yl)sulfanyl]butanoic acid](/img/structure/B12879938.png)

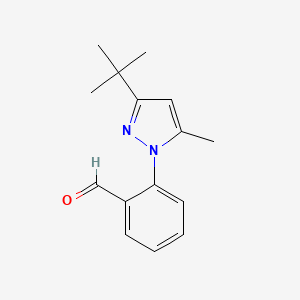
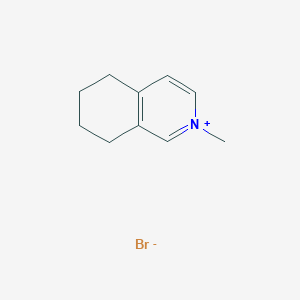
![3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12879957.png)
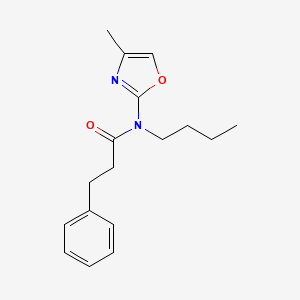
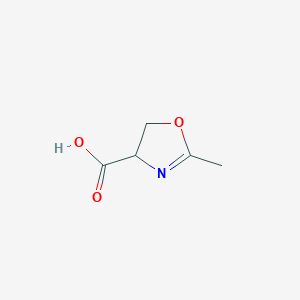

![7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12879977.png)
![Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine](/img/structure/B12879988.png)
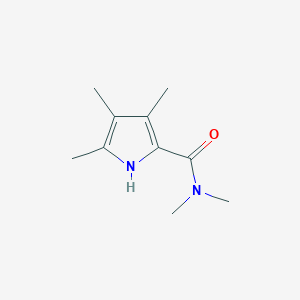
![5-(Methylamino)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-4-one](/img/structure/B12880001.png)
